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Compound of Interest

6-Ethoxy-2,3-dihydro-1H-inden-1-
Compound Name:
one

Cat. No.: B133475

Disclaimer: As of December 2025, the specific crystal structure of 6-Ethoxy-2,3-dihydro-1H-
inden-1-one is not publicly available in crystallographic databases. This guide will, therefore,
provide a detailed technical overview of a closely related and structurally characterized
compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, to serve as an illustrative
example for researchers, scientists, and drug development professionals. The methodologies
and data presentation herein provide a framework for the analysis of similar indanone
derivatives.

Introduction

Indanone derivatives are a class of compounds that have garnered significant interest in
medicinal chemistry. Their rigid bicyclic core serves as a valuable scaffold for the development
of therapeutic agents targeting a variety of biological pathways. Notably, certain derivatives are
being explored as kinase inhibitors, which are crucial in cancer therapy.[1] The development of
these inhibitors often relies on the precise understanding of their three-dimensional structure to
facilitate the design of molecules that can bind specifically and potently to the ATP-binding
pocket of kinases.[1]

This whitepaper details the crystal structure, synthesis, and experimental protocols for 4-
bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a functionalized indanone derivative. The
bromination of the core structure provides a strategic point for further chemical modifications,
essential for developing a library of potential kinase inhibitors.[1]
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Crystal Structure and Molecular Geometry

The three-dimensional structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one was
determined by single-crystal X-ray diffraction. The analysis reveals a nearly planar
dihydroindene core, with a slight twist in the five-membered ring.[1][2] In the crystal lattice,
molecules are organized into stacks along the a-axis, stabilized by Tt-stacking interactions
between the aromatic rings.[1][2] These stacks are further linked by weak C-H---O and C-H---Br
hydrogen bonds.[1][2]

Crystallographic Data

The crystallographic data provides precise information about the unit cell and the arrangement
of molecules in the crystal.
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Parameter Value
Empirical Formula C11H11BrOs
Formula Weight 271.11
Crystal System Monoclinic
Space Group P21/n

a (A) 7.1189 (4)
b (A) 12.3831 (7)
c (A 12.4411 (7)
a(°) 90

B () 98.992 (2)
y () 90

Volume (A3) 1082.94 (11)
z 4

Density (calculated) (Mg/m?3) 1.663
Absorption Coefficient (mm~1) 4.228
F(000) 544

Selected Bond Lengths and Angles

The following tables summarize key intramolecular distances and angles, providing insight into
the molecular geometry.

Table 2.1: Selected Bond Lengths (A)
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Bond Length (A)
Brl - C4 1.896 (2)
01-C1 1.215 (3)
02-C5 1.364 (3)
03-C7 1.362 (3)
C1-C9 1.476 (3)

| C2-C3]|1.529 (4) |

Table 2.2: Selected Bond Angles (°)
Atoms Angle (°)
01-C1-C9 123.8 (2)
01-Cl-C2 129.2 (2)
C5-02-C10 116.8 (2)
C7-03-Cl11 117.8 (2)

|C3-C2-C1]105.9 (2)|

Experimental Protocols

Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-

inden-1-one[1]

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in 15 mL of
benzene, N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of

azobisisobutyronitrile (AIBN) were added at room temperature. The reaction mixture was
stirred for 15 hours, with the progress monitored by thin-layer chromatography (TLC). Upon
completion, the benzene was removed by distillation. Water was then added to the residue,

and the resulting slurry was stirred for 30 minutes. The crude product was collected by vacuum

filtration and dried, yielding an off-white solid.
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e Yield: 1.27 g (90%)
e Melting Point: 498-500 K

o Rf: 0.4 (1:1 ethyl acetate:hexane)

Crystallization[1]

Single crystals suitable for X-ray diffraction were grown from a solution of the synthesized
compound in a 1:1 mixture of ethyl acetate and hexane.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal was mounted for data collection. The diffraction data were obtained
from three sets of frames, each with a width of 0.50° in w or @. The scan time was 10.00
seconds per frame. The structure was solved and refined using standard crystallographic
software packages.

Diagrams
Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 4-
bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Synthesis Purification & Crystallization Structural Analysis
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Crystallographic Data

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural determination.

Logical Relationship for Kinase Inhibitor Development

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b133475?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

The development of indanone-based kinase inhibitors follows a logical progression from the
core structure to functionalized derivatives with biological activity.

Indanone Core Structure

Functionalization
(e.g., Bromination)

Library of Derivatives

Biological Screening
(Kinase Assays)

Lead Compound Identification

Lead Optimization

Drug Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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